REACTION_CXSMILES
|
C([C:3]1[C:8](O)=[CH:7][CH:6]=[CH:5][N:4]=1)#N.[H-].[Na+].Br[CH2:13][C:14]([O:16][CH2:17]C)=[O:15].[N:19]1[CH:24]=CC=CC=1.CC(C)([O-:28])C.[K+]>CN(C=O)C.C1COCC1>[NH2:19][C:24]1[C:8]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[O:28][C:13]=1[C:14]([O:16][CH3:17])=[O:15] |f:1.2,5.6|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Synthesis 316 (1983)
|
Type
|
CUSTOM
|
Details
|
was aedded in portions to a 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 30 min at 25° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
was washed with a small portion of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
(1.16 g obtained)
|
Type
|
STIRRING
|
Details
|
After stirring for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between EtOAc and NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The layers were seperated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2x)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(OC2=NC=CC=C21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |